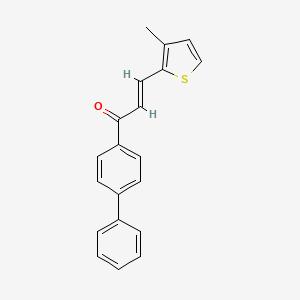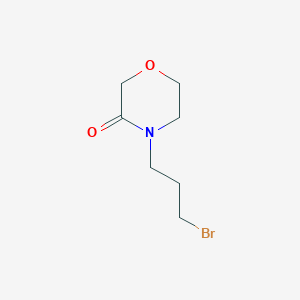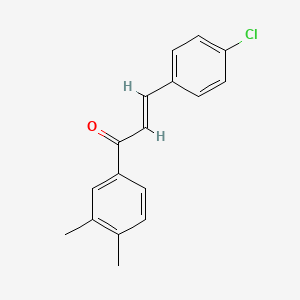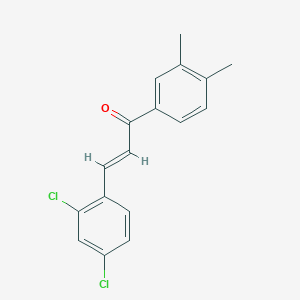![molecular formula C8H14N2O4 B6355187 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one CAS No. 1536799-96-8](/img/structure/B6355187.png)
4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one (4-HEMO) is a novel compound that has been developed in recent years as a potential therapeutic agent for a variety of medical conditions. 4-HEMO is an organic compound with a cyclic structure, consisting of a morpholine ring with a hydroxyl group attached to the nitrogen atom. It is a derivative of morpholine, an alkaloid found in plants and animals. 4-HEMO has been studied for its potential use in treating metabolic and neurological disorders, inflammation, and cancer.
Mecanismo De Acción
The exact mechanism of action of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one is not yet fully understood. However, it is believed to work by modulating the activity of various enzymes and receptors. For example, 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to modulate the activity of the serotonin receptor 5-HT2A, which is involved in the regulation of mood, anxiety, and other cognitive processes.
Biochemical and Physiological Effects
4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been shown to have a variety of biochemical and physiological effects. In animal models, 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been shown to reduce inflammation and reduce the activity of certain enzymes involved in inflammation. It has also been shown to modulate the activity of various receptors, including serotonin, dopamine, and opioid receptors. In addition, 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been shown to have anti-cancer effects and to reduce the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a relatively low toxicity. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, and it is not very soluble in water.
Direcciones Futuras
There are several potential future directions for the research and development of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one. One potential direction is to further investigate the biochemical and physiological effects of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one in animal models. In addition, further research could be conducted to investigate the potential therapeutic applications of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one, such as its use in treating metabolic and neurological disorders, inflammation, and cancer. Further research could also be conducted to investigate the mechanism of action of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one and to develop new methods for its synthesis. Finally, further research could be conducted to investigate the potential side effects of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one and to develop methods for its safe and effective use.
Métodos De Síntesis
The synthesis of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one is a multi-step process starting with the conversion of morpholine to its nitrile form. This is followed by the addition of a hydroxyl group to the nitrogen atom of the nitrile, resulting in the formation of the 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one molecule. The final step involves the removal of the nitrile group, resulting in the desired product. The synthesis of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one can be achieved in a variety of ways, including the use of chemical reagents such as sodium hydroxide, hydrochloric acid, and hydrogen peroxide.
Aplicaciones Científicas De Investigación
4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been studied for its potential therapeutic applications in a variety of medical conditions. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, as well as being able to modulate the activity of various enzymes and receptors. In addition, 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been studied for its potential use in treating metabolic and neurological disorders, inflammation, and cancer.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-2-(3-oxomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c11-3-1-9-7(12)5-10-2-4-14-6-8(10)13/h11H,1-6H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAWQIKHJLPXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[N-(2-Hydroxyethyl)acetamide]morpholin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride](/img/structure/B6355107.png)
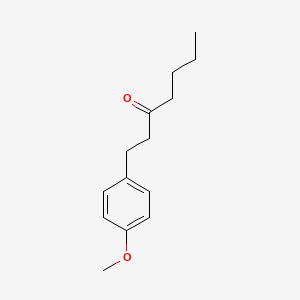

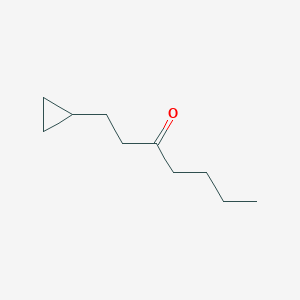

![3-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355147.png)
![4-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355148.png)
![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6355152.png)
